molecular formula C18H19NO3 B5758656 N-(2,6-diethylphenyl)-1,3-benzodioxole-5-carboxamide

N-(2,6-diethylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5758656
M. Wt: 297.3 g/mol
InChI Key: WBIAALUDHGAOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-1,3-benzodioxole-5-carboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s by a team of scientists led by Jacob Szmuszkovicz. It is a potent analgesic that has been used in scientific research to study the mechanisms of opioid receptors in the brain and to develop new pain medications. However, due to its high potency and potential for abuse, U-47700 has been classified as a Schedule I drug by the United States Drug Enforcement Administration.

Mechanism of Action

N-(2,6-diethylphenyl)-1,3-benzodioxole-5-carboxamide works by binding to the mu-opioid receptor in the brain, which leads to the activation of a signaling pathway that reduces the perception of pain. It also activates the reward pathway in the brain, which can lead to feelings of euphoria and addiction.
Biochemical and Physiological Effects
N-(2,6-diethylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and addiction. It has also been shown to have a high potential for abuse and dependence, which has led to its classification as a Schedule I drug.

Advantages and Limitations for Lab Experiments

N-(2,6-diethylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments, including its high potency and affinity for the mu-opioid receptor. However, its potential for abuse and dependence makes it a difficult compound to work with, and it is important to use caution when handling and storing the compound.

Future Directions

There are several potential future directions for research on N-(2,6-diethylphenyl)-1,3-benzodioxole-5-carboxamide, including the development of new pain medications that target the mu-opioid receptor without the potential for abuse and dependence. Other areas of research could include the development of new addiction treatments and the study of the long-term effects of opioid use on the brain and body.

Synthesis Methods

The synthesis of N-(2,6-diethylphenyl)-1,3-benzodioxole-5-carboxamide involves several steps, starting with the reaction of 2,6-diethylphenol with phosgene to form 2,6-diethylphenyl chloroformate. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form N-(2,6-diethylphenyl)-1,3-benzodioxole-5-carboxamide. The final product is then purified using chromatography techniques to remove impurities and isolate the pure compound.

Scientific Research Applications

N-(2,6-diethylphenyl)-1,3-benzodioxole-5-carboxamide has been used in scientific research to study the mechanisms of opioid receptors in the brain and to develop new pain medications. It has been found to be a highly potent analgesic, with a potency similar to that of morphine. It has also been shown to have a high affinity for the mu-opioid receptor, which is the primary target of most opioid pain medications.

properties

IUPAC Name

N-(2,6-diethylphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-12-6-5-7-13(4-2)17(12)19-18(20)14-8-9-15-16(10-14)22-11-21-15/h5-10H,3-4,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIAALUDHGAOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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